molecular formula C24H25NO6 B4543253 METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

Cat. No.: B4543253
M. Wt: 423.5 g/mol
InChI Key: NHUSMRRDKNUEQN-UHFFFAOYSA-N
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Description

METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a dimethylphenyl carbamoyl group, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylphenyl isocyanate with a suitable chromen-2-one derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then subjected to methylation using methyl iodide and a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)AMINO]-2-OXOETHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
  • METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]ETHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

Uniqueness

The uniqueness of METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE lies in its specific structural features, such as the presence of both a carbamoyl and a methoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 2-[7-[2-(2,6-dimethylanilino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-13-7-6-8-14(2)22(13)25-20(26)12-30-19-10-9-17-15(3)18(11-21(27)29-5)24(28)31-23(17)16(19)4/h6-10H,11-12H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUSMRRDKNUEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-(7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE

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